molecular formula C14H15BrO3 B13054142 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one

6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one

Cat. No.: B13054142
M. Wt: 311.17 g/mol
InChI Key: MGBYSURBECMHAR-UHFFFAOYSA-N
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Description

Structure and Significance
6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is a chroman-4-one derivative featuring a bromine atom at the 6-position of the benzopyran ring and a tetrahydro-2H-pyran-3-yl group at the 2-position. Chroman-4-ones are bicyclic compounds with a ketone group at position 4, making them versatile intermediates in medicinal chemistry due to their ability to interact with biological targets such as enzymes and receptors . The bromine substituent enhances electrophilic reactivity and may improve binding affinity in therapeutic applications, while the tetrahydro-2H-pyran moiety contributes to stereochemical complexity and solubility .

For example, 6-bromo-3-methyl-4H-chromen-4-one is synthesized via condensation of 5-bromosalicylaldehyde with ethyl acetoacetate, catalyzed by piperidine in ethanol . Similar strategies, modified with tetrahydro-2H-pyran-3-yl precursors, are likely employed for the target compound.

Properties

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

6-bromo-2-(oxan-3-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H15BrO3/c15-10-3-4-13-11(6-10)12(16)7-14(18-13)9-2-1-5-17-8-9/h3-4,6,9,14H,1-2,5,7-8H2

InChI Key

MGBYSURBECMHAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromohexanol with pyridinium p-toluenesulfonate in anhydrous dichloromethane . Another approach includes the use of cerium ammonium nitrate for the cyclization of hydroxy olefins to form the tetrahydropyran ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated chromanone derivatives.

    Substitution: Formation of substituted chromanone derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that chromanone derivatives, including 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one, exhibit potent anticancer properties. A study highlighted that modifications at the second, third, and fourth positions of the chromanone scaffold can enhance cytotoxicity against various cancer cell lines. Specifically, halogenated derivatives showed improved growth inhibition, with some compounds achieving IC50 values below 1 μM against human tumor cells .

Table 1: Anticancer Activity of Chromanone Derivatives

Compound NameIC50 Value (μM)Target Cell Lines
This compound<1Various human tumor cells
Halogenated derivativesVariesVarious human tumor cells

Alzheimer's Disease Diagnosis

This compound has been evaluated for its potential as a diagnostic imaging agent for Alzheimer’s disease. Specific derivatives showed high binding affinities to beta-amyloid plaques, which are characteristic of Alzheimer’s pathology. The compound's ability to selectively label these plaques suggests its utility in early diagnosis and monitoring of the disease progression .

Table 2: Diagnostic Imaging Potential

Compound NameBinding Affinity (nM)Application
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one9.98Alzheimer’s disease diagnosis
(E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one9.10Alzheimer’s disease diagnosis

Antimicrobial Activity

The antimicrobial properties of this compound have been documented in various studies. Its derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For example, compounds derived from chromanone structures exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, making them promising candidates for developing new antibiotics .

Table 3: Antimicrobial Activity

PathogenInhibition Zone (mm)Reference Compound
Staphylococcus aureus32Ampicillin
Escherichia coli33Ampicillin
Aspergillus niger14Griseofulvin

Mechanism of Action

The mechanism of action of 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Physical Properties

Key analogs differ in substituent type, position, and ring saturation (Table 1):

Compound Name Substituents Melting Point (°C) Key Properties Reference
6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one 6-Br, 2-(tetrahydro-2H-pyran-3-yl) Not reported Enhanced solubility, stereochemical diversity
3-(Pyridin-3-yl)chroman-4-one 3-Pyridin-3-yl Not reported Aromatase inhibition (IC₅₀: 0.8–2.5 μM)
6-Bromo-4'-chloroflavanone 6-Br, 4'-Cl 160–162 (lit.) Crystallographic stability
3-(4’-Bromobenzylidene)chroman-4-one 3-(4’-Br-benzylidene) 174–175 Conjugated system for UV activity

Key Observations :

  • The tetrahydro-2H-pyran group in the target compound introduces steric and electronic effects distinct from aryl or heteroaryl substituents in analogs .

Common Routes :

  • Michael Addition : Used for chroman-4-one core formation, yielding 60–85% efficiency .
  • Gold(I)-Catalyzed Cyclization : Effective for 3-heteroaryl derivatives but fails with N-heteroaromatic alkynes due to catalyst deactivation .
  • Piperidine-Catalyzed Condensation : Applied to brominated derivatives like 6-bromo-3-methyl-4H-chromen-4-one .

Challenges :

  • Poor yields (30–50%) in chroman-4-one synthesis necessitate optimization for tetrahydro-2H-pyran analogs .
  • Bromine incorporation requires careful control to avoid over-halogenation .

Biological Activity

6-Bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound belongs to the chromanone family, characterized by a chroman backbone with various substituents. The presence of the bromine atom and the tetrahydropyran moiety contributes to its unique chemical properties, which may influence its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. Various studies have assessed its efficacy against different cancer cell lines:

Cell Line IC50 (µM) Reference
HUVEC (human endothelial)19
MCF-7 (breast cancer)≤9.3
K562 (leukemia)≤3.86
HeLa (cervical cancer)20.45

The compound has shown potent antiproliferative effects, particularly against breast cancer cells (MCF-7) and leukemia cells (K562), suggesting its potential as a therapeutic agent.

The mechanisms underlying the anticancer effects of this compound are not fully elucidated but may involve:

  • Inhibition of Cell Proliferation : The compound induces cell cycle arrest and apoptosis in cancer cells.
  • Targeting Specific Pathways : It may affect pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK signaling pathways.

Study on Antiproliferative Effects

A detailed study evaluated the antiproliferative activity of various chromanone derivatives, including this compound. The results indicated a strong correlation between structural modifications and biological activity, highlighting the importance of the tetrahydropyran ring in enhancing anticancer properties .

Research on Mechanisms

Another study focused on the molecular mechanisms through which chromanones exert their effects on cancer cells. It was found that compounds with similar structures could modulate gene expression related to apoptosis and cell cycle regulation, providing insights into how 6-bromo derivatives might function at a cellular level .

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